Physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid
Introduction
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a notable carboxylic acid and aromatic ether derivative. This molecule is not just a subject of academic curiosity; it serves as a versatile building block in various industrial sectors, including pharmaceuticals and agrochemicals.[1][2] Perhaps its most widely recognized application is in the food industry, where its sodium salt, known as Lactisole, functions as a potent sweetness inhibitor.[3] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is fundamental to all subsequent scientific investigation.
Nomenclature and Identifiers
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Systematic IUPAC Name : 2-(4-methoxyphenoxy)propanoic acid[4]
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Common Synonyms : 2-(p-methoxyphenoxy)propionic acid, Lactisole (free acid)[3][4]
Molecular Architecture
The structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid features a central propanoic acid backbone. The alpha-carbon is substituted with a methyl group and is linked via an ether bond to a para-substituted methoxyphenol ring. This combination of a carboxylic acid, an ether, and an aromatic ring dictates its chemical behavior and physical properties.
Caption: 2D structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
Physicochemical Properties
The interplay of the molecule's functional groups gives rise to its distinct physicochemical characteristics. These properties are crucial for predicting its behavior in various systems, from reaction vessels to biological matrices.
Summary of Properties
| Property | Value | Source(s) |
| Physical State | White to off-white/pale brown solid/powder. | [1][3][5] |
| Melting Point | 65-66 °C; 88-94 °C; 91.0-95.0 °C; 92-94°C; 158 °C | [1][3][4][5] |
| Boiling Point | 173-175 °C @ 1 Torr; 377 °C @ 760 mm Hg | [3][5] |
| Solubility | Soluble in alcohol, propylene glycol. Slightly soluble in DMSO, Methanol. Water solubility is estimated at 3129 mg/L @ 25 °C. | [3][5][7][8] |
| pKa | 3.29 ± 0.10 (Predicted) | [3] |
| LogP (o/w) | 1.650 (Estimated) | [3][5] |
Note on Melting Point Discrepancy: The reported melting point varies across different sources. This variation could be attributed to the presence of different crystalline forms (polymorphism), impurities, or the analysis of the racemic mixture versus a specific enantiomer. Researchers should consider empirical determination for their specific batch.
In-Depth Analysis
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Solubility Profile : The molecule exhibits dual solubility characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[5][7][8] Conversely, the aromatic ring and methyl groups introduce lipophilic character, allowing for solubility in less polar organic solvents. The sodium salt form, Lactisole, is significantly more water-soluble due to the ionic nature of the carboxylate.[6]
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Acidity (pKa) : With a predicted pKa of approximately 3.29, this compound is a weak organic acid, comparable to other carboxylic acids.[3] This acidity is a key feature, as it allows for the formation of carboxylate salts by deprotonation in basic conditions. This property is fundamental to its role as a taste modulator, where the anionic form interacts with taste receptors.
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Lipophilicity (LogP) : The estimated LogP value of 1.65 indicates a moderate degree of lipophilicity.[3][5] This value suggests that the compound can partition between aqueous and lipid phases, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts. It implies a reasonable ability to cross biological membranes.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
In a mass spectrum, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is expected to show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (196.20). High-resolution mass spectrometry can confirm the elemental composition, C₁₀H₁₂O₄.[4] Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR : The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments:
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A singlet for the methoxy (-OCH₃) protons.
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Signals in the aromatic region for the protons on the benzene ring.
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A signal for the methyl (-CH₃) protons on the propanoic acid chain.
-
A signal for the alpha-proton (-CH) on the propanoic acid chain.
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is often exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the propanoic acid backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present:
-
O-H Stretch : A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the carbonyl group of the carboxylic acid.
-
C-O Stretch : Absorptions corresponding to the ether linkage and the carboxylic acid C-O bond would be expected in the fingerprint region (approx. 1000-1300 cm⁻¹).
Experimental Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of such compounds.
Objective : To determine the purity of a 2-(4-Methoxyphenoxy)-2-methylpropanoic acid sample.
Methodology :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain moderately nonpolar compounds.
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer ensures the carboxylic acid remains protonated for consistent retention.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 275 nm).
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume : 10 µL.
-
Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for purity analysis using HPLC.
Chemical Reactivity and Synthesis
The reactivity is dominated by its two primary functional groups: the carboxylic acid and the ether.
Key Chemical Reactions
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Salt Formation : As a carboxylic acid, it readily reacts with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This is the basis for producing Lactisole (sodium 2-(4-methoxyphenoxy)propanoate).
-
Esterification : The carboxylic acid can undergo Fischer esterification with an alcohol under acidic catalysis to form an ester. This reaction is crucial for creating derivatives with modified solubility and bioavailability.[2]
Synthetic Pathway Overview
A common and industrially viable method for synthesizing this compound is through a variation of the Williamson ether synthesis.
General Protocol :
-
Deprotonation : p-Methoxyphenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide intermediate.
-
Nucleophilic Substitution : The resulting phenoxide acts as a nucleophile and attacks an alkyl halide, such as methyl 2-chloropropionate.
-
Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.[3]
Caption: A simplified schematic of the synthesis pathway.
Applications in Research and Development
The unique structure of this molecule makes it a valuable tool in several fields.
-
Pharmaceutical and Agrochemical Synthesis : It serves as a chiral building block for creating enantiomerically pure compounds.[2] This is particularly important in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, where stereochemistry dictates biological activity and efficacy.[1][2]
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Taste Modulation : The sodium salt, Lactisole, is a well-documented sweetness inhibitor.[3] It is believed to act on the T1R3 sweet taste receptor, modulating the perception of both natural sugars and artificial sweeteners.[3] This makes it a valuable tool in food science for creating balanced flavor profiles and in research for studying the mechanisms of taste perception.
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Biochemical Research : The compound is used as a research tool to study its interactions with biological systems, helping to elucidate metabolic pathways and enzyme activities.[1] It has been used as a sweet taste receptor antagonist to study its effects on cellular secretion processes.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
GHS Hazard Information
According to aggregated GHS information, the compound may cause skin and eye irritation, as well as respiratory irritation.[4][5]
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Storage and Handling Recommendations
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[5][7] In case of insufficient ventilation, wear a suitable respiratory mask.
-
Storage : Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed. The compound can be hygroscopic, so storage under an inert atmosphere is recommended.
-
Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[7]
References
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2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. The Good Scents Company. [Link]
-
sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 - The Good Scents Company. The Good Scents Company. [Link]
-
2-(4-Methoxyphenoxy)propanoic acid, (-)- | C10H12O4 | CID 697337 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes. MySkinRecipes. [Link]
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents.
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents.
Sources
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- 2. 2-(4-Methoxyphenoxy)propanoic acid [myskinrecipes.com]
- 3. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]
- 4. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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